5-(4-Chloro-2-fluorophenyl)pyrazin-2-amine
Overview
Description
5-(4-Chloro-2-fluorophenyl)pyrazin-2-amine is a heterocyclic compound that contains both pyrazine and aniline moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both chloro and fluoro substituents on the phenyl ring can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-fluorophenyl)pyrazin-2-amine typically involves the following steps:
Nucleophilic Aromatic Substitution: Starting with 4-chloro-2-fluoroaniline, the nucleophilic substitution reaction is carried out with pyrazine-2-carboxylic acid or its derivatives under basic conditions.
Cyclization: The intermediate product undergoes cyclization to form the pyrazine ring. This step often requires the use of dehydrating agents or catalysts to facilitate the ring closure.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2-fluorophenyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
5-(4-Chloro-2-fluorophenyl)pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-fluorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of chloro and fluoro groups enhances its binding affinity and specificity, making it a potent inhibitor or modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chloro-2-fluorophenyl)pyrazine: Lacks the amine group, which may affect its reactivity and biological activity.
5-(4-Chloro-2-methylphenyl)pyrazin-2-amine: The methyl group can influence the compound’s lipophilicity and metabolic stability.
5-(4-Bromo-2-fluorophenyl)pyrazin-2-amine: The bromo group can alter the compound’s electronic properties and reactivity.
Uniqueness
5-(4-Chloro-2-fluorophenyl)pyrazin-2-amine is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(4-chloro-2-fluorophenyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-6-1-2-7(8(12)3-6)9-4-15-10(13)5-14-9/h1-5H,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSLRYNSEHVQLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=CN=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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